

Vimirogant Receptor Binding and Selectivity Data

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

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The table below summarizes the key in vitro binding and selectivity data for **Vimirogant** (also known as AGN 242428 or VTP-43742) from scientific sources [1].

| Parameter | Experimental Data for Vimirogant |
|-------------------------------------|---|
| Primary Target | ROR γ (RORC; Nuclear Receptor ROR-gamma) [1] |
| Binding Potency (IC ₅₀) | 3.7 nM [1] |
| Potency Assay | Radio-ligand ROR γ binding scintillation proximity assay (SPA) [1] |
| Selectivity vs. ROR α | >1,000-fold [1] |
| Selectivity vs. ROR β | >1,000-fold [1] |
| Key Off-Target Activity | Inhibits hERG channel by 45.4% at 3 μ M [1] |
| 3D Structure (PDB ID) | 5NTW (Provides structure of probe-target interaction) [1] |

Experimental Protocols for Key Data

Understanding the methodology behind the data is crucial for interpretation. Here are the protocols for the key experiments cited:

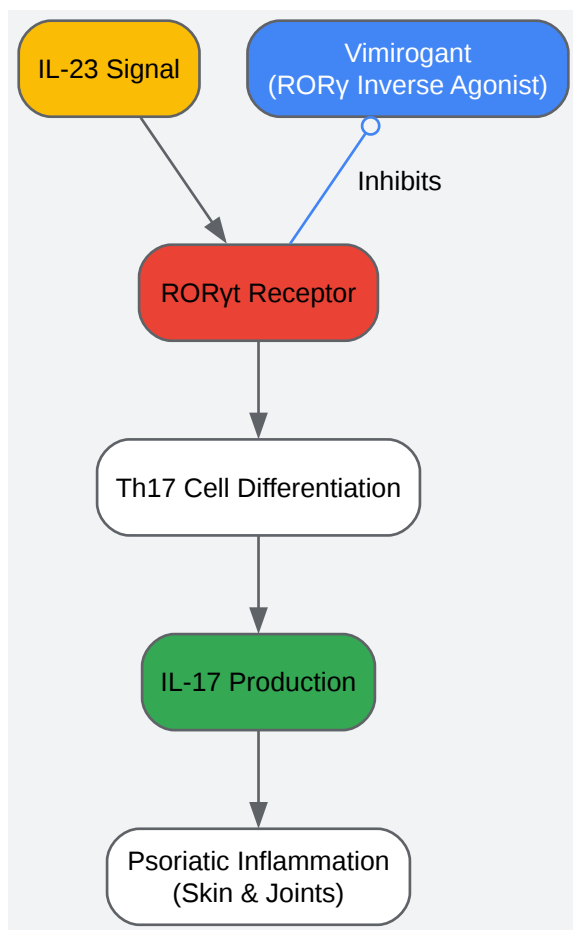
- **Binding Potency and Selectivity Assay** [1]: The primary data for **Vimirogant**'s affinity and selectivity comes from a **radio-ligand ROR γ binding scintillation proximity assay (SPA)**. In this type of assay, a known radioactive ROR γ ligand competes with **Vimirogant** for binding to the receptor. The amount of radioactive signal detected is inversely proportional to the test compound's binding strength. The IC₅₀ value (3.7 nM) represents the concentration of **Vimirogant** needed to displace half of the radioactive ligand, indicating very high potency.
- **Off-Target Selectivity Screening** [1]: The activity on the **hERG channel** is a standard safety pharmacology test critical in drug development. This assay measures a drug's potential to inhibit the hERG potassium channel, which is linked to a risk of serious heart rhythm side effects. The result (45.4% inhibition at 3 μ M) suggests that **Vimirogant** has some off-target activity at high concentrations, which is an important consideration for its therapeutic profile [1].

Context on ROR γ and Vimirogant's Role

Vimirogant is an **inverse agonist** of ROR γ t (the transcriptional variant expressed in T-cells) [1]. This means it suppresses the baseline activity of the receptor.

- **Therapeutic Area:** It was developed for the treatment of autoimmune diseases, such as psoriasis, by targeting the **IL-23/Th17/IL-17 axis** [2]. In psoriasis, this signaling pathway is overactive, leading to inflammation. ROR γ t is a master regulator of Th17 cell differentiation and the production of IL-17.
- **Clinical Status:** **Vimirogant** has been dosed orally in humans in Phase I and Phase II clinical studies, and evidence suggests psoriasis patients showed improvements after treatment [1].

The following diagram illustrates the signaling pathway that **Vimirogant** inhibits and its proposed role in psoriasis pathogenesis, based on the search results [1] [2].



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References

1. Probe Vimirogant [chemicalprobes.org]
2. Experimental Pharmacological Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Vimirogant Receptor Binding and Selectivity Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546768#vimirogant-receptor-binding-comparison>]

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